4-Pentylcyclohexanone
Overview
Description
4-Pentylcyclohexanone is an organic compound with the molecular formula C11H20O. It is a colorless to pale yellow liquid with a molecular weight of 168.28 g/mol . This compound is also known by other names such as 4-Amylcyclohexanone and 4-n-Pentylcyclohexanone . It is primarily used as an intermediate in the synthesis of various chemical products, including liquid crystals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Pentylcyclohexanone can be synthesized through several methods. One common method involves the reaction of cyclohexanone with pentyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone at elevated temperatures . Another method involves the hydrogenation of 4-pentylphenol using a palladium catalyst under hydrogen gas .
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of 4-pentylphenol. This method is preferred due to its high yield and efficiency. The reaction is conducted in a high-pressure reactor with a palladium catalyst and hydrogen gas .
Chemical Reactions Analysis
Types of Reactions: 4-Pentylcyclohexanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound oxime using reagents like hydroxylamine.
Reduction: Reduction of this compound can yield 4-pentylcyclohexanol using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydroxylamine in the presence of an acid catalyst.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Various nucleophiles in the presence of a base.
Major Products:
Oxidation: this compound oxime.
Reduction: 4-Pentylcyclohexanol.
Substitution: Various substituted cyclohexanones.
Scientific Research Applications
4-Pentylcyclohexanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Pentylcyclohexanone involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but it is believed to affect membrane fluidity and enzyme activity .
Comparison with Similar Compounds
- 4-Methylcyclohexanone
- 2-Methylcyclohexanone
- 4-Phenylcyclohexanone
- Cyclohexanone
Comparison: 4-Pentylcyclohexanone is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to its analogs. For instance, 4-Methylcyclohexanone has a shorter alkyl chain, resulting in different reactivity and solubility characteristics .
Properties
IUPAC Name |
4-pentylcyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O/c1-2-3-4-5-10-6-8-11(12)9-7-10/h10H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKLNPJDLSPMJMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(=O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20340612 | |
Record name | 4-Pentylcyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20340612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61203-83-6 | |
Record name | 4-Pentylcyclohexanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61203-83-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Pentylcyclohexanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061203836 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Pentylcyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20340612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-pentylcyclohexanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.824 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Pentylcyclohexanon | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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